Vidofludimus belongs to the class of dihydroorotate dehydrogenase inhibitors. It is categorized as a small molecule drug and is primarily developed for oral administration. The compound has shown promise in targeting immune-mediated conditions by selectively inhibiting the metabolic pathways in activated lymphocytes, thus affecting their proliferation and activity.
The synthesis of vidofludimus involves several key steps that focus on creating a compound with high potency and selectivity for dihydroorotate dehydrogenase. The synthetic pathway typically includes:
The specific synthetic routes can vary based on the desired polymorphic form or salt (e.g., calcium salt) being produced .
Vidofludimus has a complex molecular structure characterized by its ability to inhibit dihydroorotate dehydrogenase effectively. Its chemical formula is CHNO. The molecular weight is approximately 234.25 g/mol.
Vidofludimus undergoes several chemical reactions that are critical for its mechanism of action:
The mechanism of action of vidofludimus centers on its role as an inhibitor of dihydroorotate dehydrogenase:
Vidofludimus exhibits several important physical and chemical properties:
Vidofludimus has several significant applications in medical research and treatment:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3